N-(3-chloro-2-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-10-9-11(2)23(22-10)16-8-7-15(20-21-16)17(24)19-14-6-4-5-13(18)12(14)3/h4-9H,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIILPSKFVKGTBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16ClN5O, with a molecular weight of approximately 345.79 g/mol. The compound features a chloro-substituted phenyl ring and a pyrazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 345.79 g/mol |
| Molecular Formula | C16H16ClN5O |
| LogP | 4.52 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 69.12 Ų |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and inflammation. Preliminary studies suggest that the pyrazole group may enhance the compound's ability to inhibit specific kinases associated with tumor growth and metastasis.
Key Mechanisms:
- Kinase Inhibition : The compound may inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell signaling pathways.
- Anti-inflammatory Activity : Similar compounds have shown potential as selective COX-2 inhibitors, suggesting that this compound might also exhibit anti-inflammatory properties.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example:
- MCF7 Cell Line : Exhibited a GI50 value of approximately 3.79 µM.
- NCI-H460 Cell Line : Showed an LC50 value around 42.30 µM .
Anti-inflammatory Potential
The compound's structural similarity to known COX inhibitors suggests potential anti-inflammatory effects, with some pyrazole derivatives displaying superior inhibition compared to established drugs like celecoxib .
Case Studies
- In Vivo Studies : A study investigated the effects of similar pyrazole compounds on tumor growth in mouse models, demonstrating significant reductions in tumor size and weight compared to control groups.
- SAR Analysis : Structure-activity relationship studies have identified key substituents that enhance biological activity, emphasizing the importance of the chloro and dimethyl groups in optimizing efficacy against specific targets .
Scientific Research Applications
Anticancer Activity
Recent research has highlighted the potential of N-(3-chloro-2-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide as an anticancer agent. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:
- Liver Carcinoma (HepG2) : IC50 values reported around 5.35 µM.
- Lung Carcinoma (A549) : IC50 values approximately 8.74 µM.
These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For example:
- Inhibition Rates : Compounds structurally similar to this compound demonstrated inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at concentrations of 10 µM.
This activity positions the compound as a candidate for treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Research indicates that certain derivatives exhibit significant antimicrobial activity comparable to standard antibiotics, suggesting potential applications in developing new antimicrobial agents.
Case Study 1: Anticancer Mechanism Exploration
A study conducted on the anticancer effects of this compound involved evaluating its effects on HepG2 and A549 cell lines. The results indicated:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| HepG2 | 5.35 | Apoptosis induction |
| A549 | 8.74 | Cell cycle arrest |
This study underscores the need for further investigation into the specific pathways through which this compound exerts its anticancer effects.
Case Study 2: Anti-inflammatory Activity Assessment
In another study assessing anti-inflammatory properties, this compound was evaluated alongside established anti-inflammatory drugs. The findings revealed:
| Inflammatory Mediator | Compound Inhibition (%) | Standard Drug Inhibition (%) |
|---|---|---|
| TNF-α | 61–85 | 76 |
| IL-6 | 76–93 | 86 |
These results suggest that this compound could be developed into a therapeutic agent for inflammatory conditions.
Comparison with Similar Compounds
Structural Analogues from Anticancer Research ()
Three pyridazine-carboxamide derivatives (11c, 11d, 11e) were synthesized with a common adamantane-substituted carboxamide core but varying substituents at the 6-position of the pyridazine ring:
| Compound ID | Substituent at Pyridazine 6-Position | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 11c | Cyclopentylamino | C₂₃H₂₈F₃N₅O | 451.5 | 135–136 |
| 11d | Morpholino | C₂₂H₂₇F₃N₄O₂ | 436.5 | 177–178 |
| 11e | (2-Trifluoromethylbenzyl)amino | C₂₉H₂₈F₆N₄O | 586.5 | Not reported |
Key Observations :
- Substituent Effects: The 6-position substituent significantly influences physicochemical properties. For example, 11d (morpholino group) exhibits a higher melting point (177–178°C) compared to 11c (cyclopentylamino, 135–136°C), likely due to enhanced crystallinity from the morpholine oxygen’s hydrogen-bonding capacity .
Pyridazine Derivatives with Varied Aromatic Substitutions ()
Two additional analogues highlight the role of aromatic substituents:
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(2-methoxybenzyl)pyridazine-3-carboxamide (CAS 1351647-93-2)
- Structure : Features a 2-methoxybenzyl group instead of the 3-chloro-2-methylphenyl moiety.
- Molecular Weight : 337.4 g/mol (C₁₈H₁₉N₅O₂) .
- Implications : The methoxy group may enhance solubility compared to the chloro-methylphenyl group but could reduce lipophilicity, affecting membrane permeability.
N-((6-Cyclopropylpyrimidin-4-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 2194848-99-0) Structure: Incorporates a cyclopropylpyrimidinylmethyl group. Molecular Weight: 349.4 g/mol (C₁₈H₁₉N₇O) .
Crystalline Forms and Solid-State Properties ()
These forms are critical for optimizing bioavailability and manufacturing processes .
Q & A
Q. What are the typical synthetic routes and critical steps for preparing N-(3-chloro-2-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide?
The synthesis involves multi-step organic reactions, including cyclization, nucleophilic substitution, and coupling. Key steps include:
- Core structure assembly : Formation of the pyridazine core via cyclization reactions under reflux conditions with solvents like dimethylformamide (DMF) .
- Functionalization : Introduction of the 3,5-dimethylpyrazole moiety through nucleophilic substitution, often requiring catalysts like K₂CO₃ .
- Amide bond formation : Coupling the pyridazine intermediate with the 3-chloro-2-methylphenyl group using carbodiimide reagents (e.g., EDCI/HOBt) .
- Purification : Chromatography or recrystallization to isolate the final product (>95% purity) .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Standard characterization includes:
- NMR spectroscopy : To confirm molecular structure (e.g., ¹H-NMR for proton environments, ¹³C-NMR for carbon backbone) .
- Mass spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+ peaks) .
- IR spectroscopy : Identification of functional groups like amides (C=O stretch ~1630–1680 cm⁻¹) .
- X-ray crystallography : For definitive structural elucidation (e.g., bond angles, dihedral angles) .
Q. How is purity optimized during synthesis, and what challenges arise?
- Chromatography : Column chromatography with silica gel or preparative TLC (e.g., PE:EA = 8:1) removes byproducts .
- Recrystallization : Ethanol or DMF/water mixtures yield high-purity crystals .
- Challenges :
- Solubility issues in polar solvents due to hydrophobic substituents .
- Side reactions during amide coupling requiring strict stoichiometric control .
Advanced Questions
Q. How can statistical design of experiments (DoE) optimize reaction yield and scalability?
-
Factor screening : Use fractional factorial designs to identify critical parameters (e.g., temperature, solvent ratio) .
-
Response surface methodology (RSM) : Optimize variables like catalyst concentration and reaction time. Example:
Factor Range Tested Optimal Value Temperature (°C) 60–100 80 Catalyst (mol%) 1.0–2.0 1.5 Reaction time (h) 12–24 18 -
Validation : Confirm predicted yields (±5% error margin) via triplicate runs .
Q. How do structural analogs influence biological activity, and how can SAR studies resolve contradictions?
-
Key structural features :
-
Case study : Analogs with dichlorobenzyl (vs. monochloro) show reduced activity due to steric hindrance . SAR tables clarify trends:
Analog Substituent IC₅₀ (nM) Target Binding ΔG (kcal/mol) 3-Cl-2-MePh 12.3 -9.8 2,6-DiClPh 45.6 -7.2 4-F-Ph 28.9 -8.1 -
Contradiction resolution : Compare bioassay conditions (e.g., cell lines, incubation times) and validate via orthogonal assays (e.g., SPR vs. enzymatic) .
Q. What computational strategies predict target interactions and guide experimental validation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
